molecular formula C25H36O2 B12561292 Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate CAS No. 193825-53-5

Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate

Cat. No.: B12561292
CAS No.: 193825-53-5
M. Wt: 368.6 g/mol
InChI Key: GUHPDERIKZUNTJ-UHFFFAOYSA-N
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Description

Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate is a chemical compound characterized by its unique structure, which includes multiple conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate typically involves the esterification of docosahexaenoic acid with prop-2-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the prop-2-enoate moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Hydrogen gas, palladium catalyst; conducted under atmospheric or slightly elevated pressure.

    Substitution: Amines, alcohols; reactions are often performed in polar solvents such as ethanol or methanol.

Major Products Formed:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated esters.

    Substitution: Amides, esters with different alkyl groups.

Scientific Research Applications

Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in modulating cellular processes and signaling pathways.

    Medicine: Investigated for its anti-inflammatory and antioxidant properties, which may have therapeutic implications.

    Industry: Utilized in the production of high-performance materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate exerts its effects involves its interaction with cellular membranes and enzymes. The compound’s multiple conjugated double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can act as a ligand for specific receptors and enzymes, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

    Docosahexaenoic Acid: A long-chain omega-3 fatty acid with similar structural features but lacking the ester group.

    1-Palmitoyl-2-Docosahexaenoyl-sn-glycero-3-PC: A phospholipid containing docosahexaenoic acid, used in studies of lipid membrane dynamics.

Uniqueness: Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate is unique due to its ester linkage, which imparts different chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for diverse applications in various fields, making it a compound of significant interest.

Properties

CAS No.

193825-53-5

Molecular Formula

C25H36O2

Molecular Weight

368.6 g/mol

IUPAC Name

docosa-1,3,5,7,9,11-hexaenyl prop-2-enoate

InChI

InChI=1S/C25H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-25(26)4-2/h4,13-24H,2-3,5-12H2,1H3

InChI Key

GUHPDERIKZUNTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=CC=CC=CC=CC=CC=COC(=O)C=C

Origin of Product

United States

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